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Compound of Interest |

Compound Name: Cgp 29030A
CAS No.: 113240-27-0
Cat. No.: B1668490

Executive Summary & Compound Profile

CGP 29030A is a peptide-based antagonist of the Neurokinin-1 (NK1) receptor, the primary
receptor for Substance P (SP). In spinalized models (transected spinal cord), the
pharmacodynamics of this compound shift drastically compared to intact controls due to
denervation supersensitivity, Blood-Spinal Cord Barrier (BSCB) alteration, and gliosis.

This guide addresses the specific challenge of dosing this compound to modulate spinal
excitability (locomotion or nociception) without inducing off-target motor toxicity.

Compound "Pre-Flight" Check
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Parameter Specification Technical Note

o Antagonizes SP-induced
NK1 Receptor (Tachykinin o
Target depolarization in ventral horn
receptor 1)
neurons.

Hygroscopic. Store at -20°C

Format Lyophilized Peptide ] )
with desiccant.
Critical: Hydrophobic variants
- ] ] may require 0.1% acetic acid
Solubility Water/Saline (variable)

or minimal DMSO (<1%) for

initial dissolution.

Always calculate dose in Molar
~1,200-1,500 Da (Analog ) )
MW (nmol), not just weight (ug), to
dependent) o
ensure stoichiometry.

Dosage & Administration Protocols
The "Spinal Shift" Phenomenon

In chronic spinal animals (e.g., >4 weeks post-transection), NK1 receptors in the dorsal horn
and ventral neuronal pools often undergo upregulation. A dose that is ineffective in an intact
animal may cause profound suppression of reflexes or locomotion in a spinalized animal.
Conversely, during the acute "spinal shock" phase (0—2 weeks), the system may be non-
responsive.

Recommended Dosage Ranges (Rat Model)

The following dosages are derived from intrathecal (i.t.) applications. Systemic (IP/IV)
administration is generally discouraged for peptide antagonists due to rapid enzymatic
degradation and poor BSCB penetration.
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Experimental

Route Starting Dose Max Dose Objective
Phase
Prevent acute
Intrathecal 10 nmol (approx. _ o
Acute (0-7 days) 50 nmol excitotoxicity or
(Bolus) 10-15 pug) ]
wind-up.
. Modulate
Chronic (>4 Intrathecal 5 nmol (approx. o
25 nmol spasticity or CPG
weeks) (Bolus) 5-7 ug)
rhythm.
Long-term
Continuous Osmotic Pump 10-20 nmol/day 50 nmol/day suppression of

neuropathic pain.

Critical Warning: Older NK1 antagonists (e.g., Spantide |) caused "flaccid paralysis" due to off-
target sodium channel blockade. While CGP 29030A is more selective, always validate motor

function with a lower dose before full experimental runs.

Protocol: Intrathecal Preparation & Injection

Obijective: Deliver CGP 29030A to the L2-L5 enlargement without pressure damage.

o Stock Solution: Dissolve 1 mg CGP 29030A in 1 mL sterile saline (0.9%). If turbid, sonicate
for 30s. Aliquot and freeze (-20°C). Avoid repeated freeze-thaw.

o Working Solution: Dilute stock with Artificial Cerebrospinal Fluid (ACSF) to reach target
concentration (e.g., 10 mM).

e Volume Limit:

o Rat: Max 10-15 pL bolus + 10 puL flush.
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o Mouse: Max 5 pL bolus.

o Reasoning: Exceeding these volumes increases intrathecal pressure, compressing the
cord and confounding locomotor readouts.

Troubleshooting & FAQs

Q1: | am seeing a complete loss of locomotor rhythm in
my spinalized preparation. Is this toxicity?

Diagnosis: Likely Target Engagement, not toxicity, provided the animal is not flaccidly paralyzed
(no tone). Mechanism: Substance P is often required to "boost" the excitability of the Central
Pattern Generator (CPG) in spinal animals. By blocking NK1, you remove the endogenous
drive required for rhythmogenesis. Solution:

o Test for Lidocaine-like effects: Pinch the toe. If there is no withdrawal reflex, you have non-
specific sodium channel blockade (toxicity). Reduce dose by 50%.

« If reflexes are present but rhythm is gone: You have successfully blocked the CPG. To
restore rhythm for study, titrate the dose down or add a co-agonist (e.g., NMDA/5-HT).

Q2: The compound precipitates in ACSF. How do | fix
this?

Diagnosis: Peptide aggregation. Solution:

Dissolve the powder in a small volume (e.g., 20 uL) of 0.1 M Acetic Acid first.

Then dilute with ACSF.

Adjust pH to 7.2-7.4 using minute amounts of NaOH.

Alternative: Use 10% Cyclodextrin (HP-B-CD) in saline as a vehicle to improve stability
without using toxic solvents like DMSO.

Q3: Why is the effect wearing off so quickly (within 20
mins)?
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Diagnosis: Peptidase degradation. Mechanism: The spinal cord is rich in endopeptidases that
degrade SP analogs. Solution:

o Co-administration: Add a peptidase inhibitor (e.g., Captopril or Thiorphan) to the injectate.

e Continuous Infusion: Switch from bolus injection to an intrathecal catheter connected to an
external syringe pump or osmotic minipump.

Mechanistic Visualization

The following diagram illustrates the intervention point of CGP 29030A within the spinal
locomotor circuit.
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Figure 1:Mechanism of Action. CGP 29030A competitively binds to the NK1 receptor,
preventing Substance P-mediated calcium influx. In spinalized models, this reduces the "wind-
up" excitability that contributes to spasticity or fictive locomotion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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spinalized-animal-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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